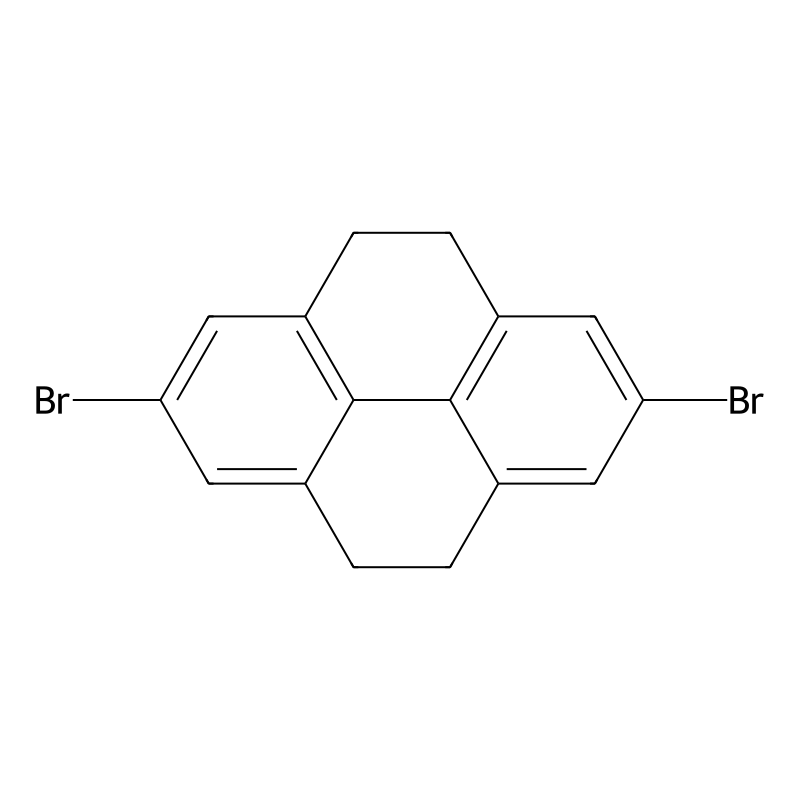2,7-Dibromo-4,5,9,10-tetrahydropyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Polycyclic Aromatic Hydrocarbon (PAH)
2,7-Dibromo-4,5,9,10-tetrahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds with multiple fused aromatic rings. They are of interest to researchers due to their various properties and potential applications.
Functionalization
The presence of bromine atoms (Br) at the 2 and 7 positions suggests that this molecule may be suitable for further functionalization. Functionalization is a process where new chemical groups are introduced to a molecule, which can modify its properties.
Potential Applications
Based on the above, some potential areas of scientific research for 2,7-Dibromo-4,5,9,10-tetrahydropyrene could include:
- Material Science: Studying how the molecule interacts with other materials or self-assembles into supramolecular structures.
- Organic Chemistry: Investigating its reactivity and potential for further functionalization.
- Environmental Science: Understanding the environmental fate and potential biological effects of PAHs.
2,7-Dibromo-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon characterized by its dibromo substitutions at the 2 and 7 positions of the tetrahydropyrene structure. This compound has garnered attention due to its unique structural properties and potential applications in materials science and organic electronics. The molecular formula for 2,7-dibromo-4,5,9,10-tetrahydropyrene is . Its structure includes a fused ring system that contributes to its stability and electronic properties.
The chemical reactivity of 2,7-dibromo-4,5,9,10-tetrahydropyrene is notable in synthetic chemistry. It can undergo various reactions such as:
- Bromination: The compound can be synthesized through bromination of 4,5,9,10-tetrahydropyrene in the presence of bromine and a metal catalyst, typically yielding high selectivity for the 2 and 7 positions .
- Reduction Reactions: It can also participate in reduction reactions to yield different derivatives. For instance, it can be reduced to form diamines or other functionalized compounds .
- Electro
The synthesis of 2,7-dibromo-4,5,9,10-tetrahydropyrene can be achieved through several methods:
- Bromination of Tetrahydropyrene: This method involves treating tetrahydropyrene with bromine in an inert solvent under controlled conditions to achieve selective bromination at the desired positions .
- Reduction of Dinitro Compounds: Another approach includes reducing dinitro derivatives followed by a Sandmeyer reaction to yield the dibromo compound .
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and yield .
2,7-Dibromo-4,5,9,10-tetrahydropyrene has potential applications in various fields:
- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Material Science: The compound's stability and reactivity allow it to be utilized in the development of new materials with tailored properties.
- Fluorescent Dyes: Due to its photophysical properties, it may serve as a fluorescent dye in biological imaging or sensor applications .
Interaction studies involving 2,7-dibromo-4,5,9,10-tetrahydropyrene focus on its behavior in various chemical environments and with other compounds. These studies are critical for understanding how it can be effectively utilized in applications such as drug delivery systems or as a component in composite materials.
Several compounds share structural similarities with 2,7-dibromo-4,5,9,10-tetrahydropyrene. Below are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pyrene | Polycyclic Aromatic Hydrocarbon | Parent compound with no bromination |
| 4,5-Dibromopyrene | Brominated Pyrene | Similar reactivity but different substitution pattern |
| 2-Bromopyrene | Monobrominated Pyrene | Less complex structure; fewer reactive sites |
| 3-Bromopyrene | Monobrominated Pyrene | Different substitution position; affects properties |
| 2-Hydroxy-4,5-dibromopyrene | Hydroxylated Derivative | Increased solubility and potential biological activity |
Uniqueness
The uniqueness of 2,7-dibromo-4,5,9,10-tetrahydropyrene lies in its specific dibromo substitution pattern which enhances its electronic properties compared to other derivatives. This selective functionalization allows for tailored applications in advanced materials while maintaining stability and reactivity essential for various chemical processes.








